molecular formula C8H9N5 B6230550 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 460334-67-2

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6230550
CAS No.: 460334-67-2
M. Wt: 175.2
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Description

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound featuring a tetrazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline group One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets through its functional groups. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, while the aniline group can engage in π-π interactions and nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-tetrazol-5-yl)aniline: Lacks the methyl group on the tetrazole ring, which may affect its reactivity and biological activity.

    2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)phenol: Contains a phenol group instead of an aniline group, leading to different chemical and biological properties.

    5-methyl-1H-tetrazole: A simpler tetrazole derivative without the aniline moiety, used in various chemical applications.

Uniqueness

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the tetrazole and aniline groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the tetrazole ring can influence the compound’s stability and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

460334-67-2

Molecular Formula

C8H9N5

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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